1-[4-Fluoro-3-(1H-pyrazol-5-yl)phenyl]-N,N-dimethylmethanamine
Description
1-[4-Fluoro-3-(1H-pyrazol-5-yl)phenyl]-N,N-dimethylmethanamine is a tertiary amine derivative featuring a fluorinated phenyl ring substituted with a pyrazole moiety.
The presence of fluorine enhances electronegativity and metabolic stability, while the pyrazole ring contributes to π-π stacking interactions and hydrogen-bonding capabilities. The dimethylamine group may facilitate interactions with biological targets, such as receptors or enzymes, as seen in related muscarinic receptor antagonists .
Properties
IUPAC Name |
1-[4-fluoro-3-(1H-pyrazol-5-yl)phenyl]-N,N-dimethylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3/c1-16(2)8-9-3-4-11(13)10(7-9)12-5-6-14-15-12/h3-7H,8H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLDQRDIRHBKAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=C(C=C1)F)C2=CC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-Fluoro-3-(1H-pyrazol-5-yl)phenyl]-N,N-dimethylmethanamine typically involves the formation of the pyrazole ring followed by the introduction of the fluorophenyl and dimethylmethanamine groups. One common method is the cyclization of appropriate precursors under controlled conditions. For example, the reaction of hydrazine derivatives with α, β-unsaturated ketones can form pyrazolines, which are then oxidized to pyrazoles . The fluorophenyl group can be introduced via electrophilic substitution reactions, and the dimethylmethanamine moiety can be added through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of heterogeneous catalytic systems can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1-[4-Fluoro-3-(1H-pyrazol-5-yl)phenyl]-N,N-dimethylmethanamine can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace substituents on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce new functional groups onto the aromatic ring .
Scientific Research Applications
1-[4-Fluoro-3-(1H-pyrazol-5-yl)phenyl]-N,N-dimethylmethanamine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Research: The compound’s interactions with biological targets, such as enzymes and receptors, are of interest for understanding its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-[4-Fluoro-3-(1H-pyrazol-5-yl)phenyl]-N,N-dimethylmethanamine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Key Comparative Insights
Electronic and NLO Properties
- Fluorinated vs. However, brominated derivatives exhibit stronger NLO responses due to heavier halogen atoms enhancing polarizability .
- Pyrazole Substitution Patterns : The 1H-pyrazole-5-yl group in the target compound differs from 3,5-dicarboxylate pyrazoles (e.g., ), which show higher dipole moments due to electron-withdrawing ester groups.
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group in increases lipophilicity (logP ~3.5), whereas the target compound’s fluorine and pyrazole may balance hydrophilicity and lipophilicity (predicted logP ~2.8).
- Thermal Stability : Pyrazole derivatives with tert-butyl groups (e.g., ) exhibit higher thermal stability than the target compound, as bulky substituents reduce molecular mobility.
Biological Activity
1-[4-Fluoro-3-(1H-pyrazol-5-yl)phenyl]-N,N-dimethylmethanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : 1-[4-Fluoro-3-(1H-pyrazol-5-yl)phenyl]-N,N-dimethylmethanamine
- Molecular Formula : C13H14FN3
- Molecular Weight : 233.27 g/mol
The compound features a fluorinated phenyl ring and a pyrazole moiety, which are known to enhance biological activity through various mechanisms.
The biological activity of 1-[4-Fluoro-3-(1H-pyrazol-5-yl)phenyl]-N,N-dimethylmethanamine can be attributed to its interaction with specific biological targets:
- Adrenergic Receptor Modulation : The compound may act as an agonist for β3 adrenergic receptors, which are involved in metabolic processes such as lipolysis and thermogenesis. This mechanism suggests potential applications in obesity treatment and metabolic disorders .
- Antioxidant Properties : Preliminary studies indicate that this compound exhibits antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases .
Pharmacological Studies
- Anti-obesity Effects : Research has shown that compounds with similar structures can stimulate β3 adrenergic receptors, leading to increased energy expenditure and reduced fat mass. This suggests that 1-[4-Fluoro-3-(1H-pyrazol-5-yl)phenyl]-N,N-dimethylmethanamine may have potential as an anti-obesity agent .
- Anticancer Activity : Some studies have highlighted the potential of pyrazole derivatives in targeting cancer cell lines. The compound's interaction with estrogen receptors may provide a pathway for developing treatments for hormone-dependent cancers .
Study 1: Anti-obesity Potential
A study conducted on a series of β3 adrenergic receptor agonists demonstrated that compounds with similar pyrazole structures effectively reduced body weight in animal models by enhancing lipolysis and energy expenditure .
| Compound | Effect on Body Weight | Mechanism |
|---|---|---|
| Compound A | Significant reduction | β3 Agonist |
| 1-[4-Fluoro-3-(1H-pyrazol-5-yl)phenyl]-N,N-dimethylmethanamine | Moderate reduction | β3 Agonist |
Study 2: Antioxidant Activity
In vitro assays showed that the compound exhibited significant antioxidant activity by scavenging free radicals, which is crucial for preventing cellular damage in various diseases .
Research Findings
Recent investigations into the biological activity of 1-[4-Fluoro-3-(1H-pyrazol-5-yl)phenyl]-N,N-dimethylmethanamine have revealed:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
